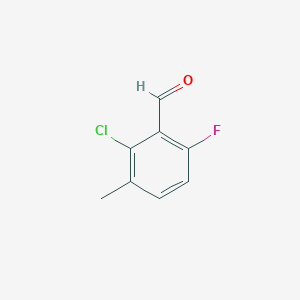

2-Chloro-6-fluoro-3-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYKEPRGLYWJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352997 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104451-99-2 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS: 104451-99-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 2-Chloro-6-fluoro-3-methylbenzaldehyde. This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.

Core Properties and Data

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆ClFO. Its structure, featuring chloro, fluoro, and methyl substitutions on the benzaldehyde scaffold, imparts unique reactivity and makes it a key intermediate in medicinal chemistry.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 104451-99-2 | |

| Molecular Formula | C₈H₆ClFO | |

| Molecular Weight | 172.59 g/mol | |

| Melting Point | 26-28 °C | |

| Physical Form | Off-white crystalline solid | |

| Purity | Typically >97% |

Spectroscopic Data

-

¹H NMR: An aldehydic proton (CHO) signal is expected between δ 9.5-10.5 ppm. Aromatic proton signals would appear in the aromatic region (δ 7.0-8.0 ppm), and a methyl group (CH₃) signal would be observed in the upfield region (δ 2.0-2.5 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde group would be significantly downfield (δ 185-200 ppm). Aromatic carbons would resonate between δ 110-160 ppm, and the methyl carbon would appear around δ 15-25 ppm.

-

Infrared (IR) Spectroscopy: A strong characteristic carbonyl (C=O) stretching vibration for the aldehyde is expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde proton would be observed around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. C-Cl and C-F stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (172.59 g/mol ). Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) would be observed.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of substituted benzaldehydes like this compound involves the oxidation of the corresponding toluene derivative. While a specific detailed protocol for this compound is not widely published, a general synthetic pathway can be inferred.

Logical Workflow for Synthesis

Caption: General synthetic pathway to this compound.

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The aldehyde functional group is susceptible to nucleophilic attack, making it a key handle for forming new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: The aldehyde can undergo Knoevenagel condensation with active methylene compounds to form substituted alkenes. This reaction is fundamental in constructing various molecular scaffolds.

Experimental Workflow for a Representative Knoevenagel Condensation

Caption: A generalized workflow for the Knoevenagel condensation.

Schiff Base Formation: This compound readily reacts with primary amines to form Schiff bases (imines), which are important intermediates and have been investigated for their biological activities.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.

Hazard Information

| Hazard Statement | Classification |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

Data sourced from Safety Data Sheets.

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert atmosphere.

First Aid Measures

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

Experimental Protocols

While specific, validated experimental protocols for this compound are not widely available in peer-reviewed literature, the following generalized procedures can serve as a starting point for laboratory synthesis.

General Protocol for Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, toluene).

-

Addition of Reagents: Add the active methylene compound (1.0-1.2 equivalents) to the solution.

-

Catalyst: Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, hexanes).

General Protocol for Schiff Base Formation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., ethanol, methanol).

-

Addition of Amine: Add the primary amine (1.0 equivalent) to the solution.

-

Catalysis (Optional): A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction by TLC.

-

Work-up and Purification: The Schiff base product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration and washed with a cold solvent. Further purification can be achieved by recrystallization.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis, particularly in the development of new pharmaceutical agents. Its trifunctional substitution pattern offers a unique platform for creating diverse molecular architectures. While detailed spectroscopic and reactivity data for this specific compound are limited in the public domain, this guide provides a solid foundation of its known properties and potential applications for researchers and drug development professionals. Standard laboratory safety precautions should be strictly followed when handling this chemical.

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzaldehyde scaffold, imparts unique electronic and steric properties that can influence its reactivity and biological activity in larger molecules. This technical guide provides a comprehensive overview of its known physicochemical properties, available synthetic methodologies, and spectral data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain parameters are based on predicted values due to the limited published research on this specific molecule.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Chloro-6-fluoro-m-tolualdehyde | N/A |

| CAS Number | 104451-99-2 | [1] |

| Molecular Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.58 g/mol | [1][2] |

| Melting Point | 30-33 °C (lit.) | [1][2] |

| Boiling Point | 225.1 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Off-white crystalline solid | [1] |

| Solubility | Information not available. Expected to be soluble in common organic solvents. | N/A |

Spectral Data

Table 2: Spectral Data Summary

| Technique | Data |

| ¹H NMR | No experimental data found. Predicted shifts would include a singlet for the aldehyde proton (~10 ppm), a singlet for the methyl protons (~2.3-2.5 ppm), and multiplets for the two aromatic protons. |

| ¹³C NMR | No experimental data found. Predicted shifts would include a signal for the carbonyl carbon (~190 ppm), signals for the aromatic carbons (including those directly attached to halogens), and a signal for the methyl carbon. |

| Mass Spectrometry | No experimental data found. The molecular ion peak [M]⁺ would be expected at m/z 172, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at ~32% of [M]⁺). |

| Infrared (IR) | While no specific spectrum for the title compound is available, characteristic aldehyde C-H stretches would be expected around 2850 and 2750 cm⁻¹, and a strong carbonyl (C=O) stretch around 1700 cm⁻¹. A spectrum for the related 2-Chloro-6-fluorobenzaldehyde is available.[3] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a common industrial method for the synthesis of the closely related precursor, 2-chloro-6-fluorobenzaldehyde, involves the side-chain chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[4][5][6][7] This process is presented here as an illustrative example of a relevant synthetic methodology.

Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene[4][5][6][7]

This two-step industrial process is a widely used method for the preparation of 2-chloro-6-fluorobenzaldehyde.

Step 1: Side-Chain Chlorination

-

Apparatus Setup: A 500 mL four-necked glass reaction flask is equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. A metal halide lamp is positioned to irradiate the flask.

-

Reaction Initiation: The flask is charged with 2-chloro-6-fluorotoluene. The reaction mixture is heated to 150-180 °C with stirring.

-

Chlorination: Chlorine gas is bubbled through the reaction mixture under continuous irradiation from the metal halide lamp.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) by analyzing aliquots from the reaction mixture. The chlorination is continued until the concentration of the monochlorinated intermediate (2-chloro-6-fluorobenzyl chloride) is less than 0.5%. This ensures the formation of the desired dichlorinated and trichlorinated intermediates.

Step 2: Hydrolysis

-

Catalyst Addition: To the crude mixture of chlorinated intermediates from Step 1, an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃) is added.[4][5]

-

Water Addition: The reaction temperature is maintained at 150-180 °C, and water is added dropwise over a period of 2-3 hours.

-

Completion of Reaction: After the addition of water is complete, the reaction mixture is stirred for an additional 4 hours at the same temperature to ensure complete hydrolysis of the chlorinated intermediates to the aldehyde. The completion of the reaction is monitored by GC.

-

Work-up and Purification:

-

The reaction mixture is cooled to 80-100 °C.

-

An aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide) is slowly added to neutralize the mixture to a pH of ≥ 8.

-

The mixture is stirred for 30 minutes and then transferred to a separatory funnel.

-

The organic layer is separated from the aqueous layer.

-

The crude 2-chloro-6-fluorobenzaldehyde is purified by reduced pressure distillation.

-

Visualizations

Logical Workflow for the Synthesis of 2-Chloro-6-fluorobenzaldehyde

The following diagram illustrates the key stages in the synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene.

Caption: A logical workflow for the synthesis of 2-Chloro-6-fluorobenzaldehyde.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chembk.com [chembk.com]

- 3. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

2-Chloro-6-fluoro-3-methylbenzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-6-fluoro-3-methylbenzaldehyde, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical compounds.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.

| Property | Value |

| Molecular Formula | C8H6ClFO[1][2] |

| Molar Mass | 172.58 g/mol [1] |

| Monoisotopic Mass | 172.00912 Da[2] |

| Melting Point | 30-33°C[1] |

| Boiling Point (Predicted) | 225.1 ± 35.0 °C[1] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³[1] |

Synthesis Pathway Overview

The synthesis of this compound typically involves a multi-step process. A generalized synthetic pathway is illustrated below. The precise reagents and conditions can be adapted based on the desired yield and purity.

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducibility. While specific laboratory procedures may vary, the following outlines a general methodology for a key synthetic step.

Exemplary Protocol: Formylation of a Halogenated Intermediate

This protocol describes a representative formylation reaction to introduce the aldehyde group.

Materials:

-

Halogenated aromatic intermediate

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Formylating agent (e.g., Dichloromethyl methyl ether, N,N-Dimethylformamide/Oxalyl chloride)

-

Lewis acid catalyst (e.g., Aluminum chloride, Tin(IV) chloride)

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

-

Quenching solution (e.g., ice-cold water, dilute HCl)

-

Extraction solvent (e.g., Ethyl acetate, Diethyl ether)

-

Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve the halogenated aromatic intermediate in the anhydrous solvent within a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Catalyst Addition: Cool the solution to the appropriate temperature (typically 0 °C to -78 °C) and slowly add the Lewis acid catalyst.

-

Formylating Agent Addition: Add the formylating agent dropwise to the reaction mixture, maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography, Gas Chromatography).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it into an ice-cold quenching solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with the extraction solvent.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography, to yield the final product.

Logical Workflow for Compound Characterization

The structural confirmation and purity assessment of the synthesized this compound are critical. The following diagram illustrates a typical workflow for analytical characterization.

Caption: Workflow for the analytical characterization of the target compound.

References

Spectroscopic and Physicochemical Profile of 2-Chloro-6-fluoro-3-methylbenzaldehyde: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical and spectroscopic properties of a molecule is fundamental for its application in synthesis and drug design. This technical guide provides an in-depth overview of 2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS No. 104451-99-2), a substituted aromatic aldehyde with potential applications in the development of novel therapeutics and other advanced materials.

This document outlines the available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside general experimental protocols for acquiring such data.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₈H₆ClFO.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.59 g/mol |

| CAS Number | 104451-99-2 |

| Melting Point | 26-28 °C |

| Predicted XlogP | 2.5 |

Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in public databases, the following sections provide predicted data based on the analysis of structurally similar compounds. These predictions serve as a valuable reference for spectral interpretation and are supplemented with general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.4-7.6 | Multiplet | 2H | Aromatic protons (H-4, H-5) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehydic carbon (C=O) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~138 | C-Cl |

| ~135 | C-CH₃ |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~120 | C-CHO |

| ~15 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-F stretch |

| ~800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound are detailed in the following table. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).[2]

| Predicted m/z | Ion |

| 172/174 | [M]⁺ (Molecular ion) |

| 171/173 | [M-H]⁺ |

| 143/145 | [M-CHO]⁺ |

| 108 | [M-CHO-Cl]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic aldehydes like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean and dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS):

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-6-fluoro-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-6-fluoro-3-methylbenzaldehyde. The document outlines the predicted chemical shifts (δ), and multiplicities for each nucleus, offering a comprehensive spectral map for this compound. A standard experimental protocol for the acquisition of NMR data for aromatic aldehydes is also detailed. This guide is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound and related compounds in a drug development context.

Chemical Structure and Atom Numbering

The chemical structure and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.

Unveiling the Molecular Signature: An In-depth Analysis of 2-Chloro-6-fluoro-3-methylbenzaldehyde by IR and Mass Spectrometry

For Immediate Release

This technical guide provides a comprehensive analysis of 2-Chloro-6-fluoro-3-methylbenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis, utilizing Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through spectroscopic methodologies.

Introduction

This compound (C₈H₆ClFO) is an aromatic aldehyde whose utility in organic synthesis necessitates a thorough understanding of its chemical structure and purity.[1][2] Infrared spectroscopy provides critical information about the functional groups present in the molecule, while mass spectrometry elucidates its molecular weight and fragmentation pattern upon ionization, offering valuable insights for reaction monitoring and impurity profiling. This guide outlines the expected spectroscopic data and the detailed experimental protocols for their acquisition and interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.59 g/mol |

| Melting Point | 26-28 °C |

| Appearance | Solid |

(Data sourced from Matrix Scientific[1])

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aldehyde and substituted benzene ring structure.

Predicted Infrared Absorption Data

The expected characteristic IR absorption peaks for this compound are summarized in Table 2. These predictions are based on the known absorption ranges for similar aromatic aldehydes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 and ~2750 | Medium | C-H stretch of the aldehyde group (Fermi doublets) |

| ~1700 | Strong | C=O stretch of the aldehyde group |

| ~1600-1450 | Medium-Strong | C=C stretching vibrations of the aromatic ring |

| ~1200-1000 | Strong | C-F stretching vibration |

| ~800-600 | Strong | C-Cl stretching vibration |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

A generalized protocol for obtaining an ATR-FTIR spectrum is as follows:

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrument Setup: The FTIR spectrometer is configured for data acquisition in the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

Sample Scan: The sample is brought into firm contact with the ATR crystal, and the sample spectrum is recorded.

-

Data Processing: The final spectrum is generated by ratioing the sample scan against the background scan, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization. This data is crucial for confirming the identity of the compound and for elucidating its structure.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of a chlorine atom will result in isotopic peaks for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 172/174 | [M]⁺˙ | - |

| 171/173 | [M-H]⁺ | H |

| 143/145 | [M-CHO]⁺ | CHO |

| 144/146 | [M-CO]⁺˙ | CO |

| 108 | [M-CHO-Cl]⁺ | CHO, Cl |

(Predictions are based on fragmentation patterns of similar halogenated benzaldehydes[3][4][5])

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical protocol for the analysis of this compound using GC-MS with electron ionization (EI) is as follows:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically at 250°C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Oven Program: A temperature ramp is employed to ensure good separation, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan range of m/z 40-400.

-

Visualized Workflows and Fragmentation Pathways

To further clarify the analytical process and the fragmentation logic, the following diagrams are provided.

Caption: General experimental workflow for IR and MS analysis.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The combined application of IR spectroscopy and mass spectrometry provides a robust analytical framework for the characterization of this compound. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for quality control, reaction monitoring, and structural verification in synthetic applications. The detailed experimental protocols offer a standardized approach for obtaining reliable and reproducible spectroscopic data for this and structurally related compounds.

References

Navigating the Physicochemical Landscape of 2-Chloro-6-fluoro-3-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-Chloro-6-fluoro-3-methylbenzaldehyde, a substituted aromatic aldehyde of interest in chemical synthesis and drug discovery. Due to the limited publicly available data for this specific compound, this guide also incorporates information on structurally similar compounds and established analytical protocols for this chemical class to provide a robust framework for its characterization.

Core Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These fundamental parameters are critical for its handling, formulation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molar Mass | 172.58 g/mol [1] |

| Melting Point | 30-33°C[1] |

| Boiling Point | 225.1 ± 35.0 °C (Predicted)[1] |

| CAS Number | 104451-99-2[2] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, based on the general solubility characteristics of benzaldehydes and data from structurally related compounds, a qualitative solubility profile can be inferred. Benzaldehydes are typically sparingly soluble in water due to the hydrophobic nature of the benzene ring, but show good solubility in many organic solvents.[3][4]

The following table provides an estimated qualitative solubility profile. It is strongly recommended that quantitative solubility assessments be performed in relevant solvent systems for specific applications.

| Solvent | Predicted Solubility | Rationale / Notes |

| Water | Poorly Soluble | The hydrophobic aromatic ring and halogen substituents likely limit aqueous solubility.[3][4] |

| Methanol / Ethanol | Soluble | Polar protic solvents are generally good solvents for substituted benzaldehydes. |

| Acetone | Soluble | The polarity of the carbonyl group in acetone facilitates dissolution.[4] |

| Acetonitrile | Soluble | A common polar aprotic solvent used in chromatography for similar compounds. |

| Dichloromethane | Soluble | A non-polar organic solvent expected to readily dissolve the compound. |

| Ethyl Acetate | Soluble | A moderately polar solvent in which related compounds show solubility. |

| Toluene | Soluble | A non-polar aromatic solvent that should effectively solvate the molecule. |

| Hexane | Sparingly Soluble | The polarity of the aldehyde and fluoro-substituent may limit solubility in highly non-polar alkanes. |

Stability Characteristics and Degradation Pathways

Potential Degradation Pathways:

-

Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, especially in the presence of air or oxidizing agents.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

-

Hydrolysis: While generally stable to hydrolysis, extreme pH conditions may affect stability.

-

Polymerization/Condensation: Under certain conditions, aldehydes can undergo self-condensation or polymerization reactions.

A comprehensive stability assessment should involve forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[5]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline standardized methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solubility by the Gravimetric Method

This protocol describes a straightforward method for quantifying the solubility of the compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetonitrile)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials and evaporating dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the collected supernatant through a suitable syringe filter to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.[6][7]

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

-

Protocol 2: Stability-Indicating Method Development using High-Performance Liquid Chromatography (HPLC)

This protocol outlines the development and validation of an HPLC method to assess the stability of this compound and separate it from its potential degradation products.[8][9]

1. Method Development:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

Begin with a gradient elution using a mixture of water (or buffer) and a polar organic solvent like acetonitrile or methanol.

-

A typical starting gradient could be from 30% to 90% organic solvent over 20-30 minutes.

-

The aqueous phase can be modified with small amounts of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

-

Detection: Use a UV detector set at a wavelength where the compound exhibits maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 25-30°C are good starting points.

2. Forced Degradation Studies:

-

Prepare solutions of this compound in a suitable solvent.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for several hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80-100°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm or 366 nm) and white light in a photostability chamber.

-

Analyze the stressed samples at different time points using the developed HPLC method.

3. Method Validation:

-

The stability-indicating method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to distinguish the analyte from its degradation products and any matrix components.

-

Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Evaluate the degree of scatter between a series of measurements.

-

Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

-

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound like this compound.

Caption: Workflow for Solubility and Stability Assessment.

This guide provides a foundational framework for the systematic evaluation of this compound. The successful characterization of its solubility and stability is paramount for its effective application in research and development.

References

- 1. chembk.com [chembk.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. ijtsrd.com [ijtsrd.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. irjpms.com [irjpms.com]

- 9. ijpsr.com [ijpsr.com]

In-depth Technical Guide: Applications of 2-Chloro-6-fluoro-3-methylbenzaldehyde in Organic Synthesis

A comprehensive review of the synthetic utility of 2-Chloro-6-fluoro-3-methylbenzaldehyde remains challenging due to limited publicly available research. While its structural analog, 2-Chloro-6-fluorobenzaldehyde, is a well-documented precursor in pharmaceutical and agrochemical synthesis, specific applications of the 3-methyl substituted variant are not extensively reported in readily accessible scientific literature and patents.

This technical guide aims to provide an overview of the potential applications of this compound based on the known reactivity of substituted benzaldehydes. However, it is important to note that detailed experimental protocols and quantitative data for the title compound are scarce. Much of the discussion is therefore based on analogous reactions with similar substrates.

Core Reactivity and Potential Applications

This compound possesses a reactive aldehyde functional group, making it a versatile building block in organic synthesis. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The steric hindrance from the ortho-substituents may influence reaction kinetics and stereoselectivity.

Based on general principles of organic chemistry, potential applications of this compound include:

-

Synthesis of Heterocyclic Compounds: As a precursor for the synthesis of various heterocyclic scaffolds of medicinal and industrial interest, such as quinolines, pyrimidines, and isoxazoles.

-

Carbon-Carbon Bond Forming Reactions: Participation in a variety of classic C-C bond-forming reactions, including Wittig reactions, Knoevenagel condensations, and aldol condensations, to generate more complex molecular architectures.

-

Reductive Amination: Serving as a substrate for the synthesis of substituted benzylamines, which are common motifs in pharmaceutical agents.

-

Oxidation and Reduction: Undergoing oxidation to the corresponding benzoic acid or reduction to the benzyl alcohol, providing access to a different set of functionalized building blocks.

Synthesis of this compound

While specific manufacturing processes for this compound are not detailed in the available literature, a common industrial route for the synthesis of its analog, 2-Chloro-6-fluorobenzaldehyde, involves the free-radical chlorination of the corresponding toluene followed by hydrolysis. A similar pathway could be envisioned for the synthesis of the title compound starting from 2-chloro-6-fluoro-3-methyltoluene.

A generalized workflow for this synthetic approach is depicted below:

Figure 1: A potential synthetic workflow for this compound.

Potential Applications in Heterocyclic Synthesis

Quinoline Synthesis

Substituted benzaldehydes are key starting materials in various quinoline syntheses, such as the Friedländer and Combes reactions. Although no specific examples utilizing this compound were found, a hypothetical Friedländer synthesis is outlined below. This reaction would involve the condensation of the aldehyde with a compound containing an enolizable ketone adjacent to an amino group.

Figure 2: Hypothetical Friedländer synthesis of a quinoline derivative.

Potential Carbon-Carbon Bond Forming Reactions

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. While no specific protocols for this compound are available, its analog, 2-Chloro-6-fluorobenzaldehyde, readily undergoes this reaction. It is expected that the title compound would react similarly with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a weak base.

Figure 3: General scheme for a Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. This compound would be expected to react with a phosphorus ylide to form a substituted styrene derivative. The stereoselectivity of the reaction would depend on the nature of the ylide used.

Figure 4: General scheme for a Wittig reaction.

Data Presentation

Due to the lack of specific experimental data for this compound in the searched literature, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform experimental studies to determine reaction yields, optimal conditions, and other quantitative parameters for the reactions involving this compound.

Experimental Protocols

Detailed, validated experimental protocols for the organic synthesis applications of this compound are not available in the public domain based on the conducted searches. The development of such protocols would require original laboratory research.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. While its structural features suggest a wide range of possible applications in the synthesis of complex organic molecules, a significant gap in the scientific literature exists regarding its specific reactivity and synthetic utility. Further research is warranted to fully elucidate the potential of this compound and to develop detailed experimental protocols for its use in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Professionals in drug development and chemical research are encouraged to consider this compound as a candidate for screening in their synthetic programs.

discovery and history of 2-Chloro-6-fluoro-3-methylbenzaldehyde

An In-depth Technical Guide on 2-Chloro-6-fluoro-3-methylbenzaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information regarding the discovery, history, synthesis, and properties of this compound. Despite its listing in chemical supplier databases, detailed scientific literature on its discovery, specific historical development, and extensive applications remains scarce. This document compiles the available data and presents hypothetical synthetic pathways based on established organic chemistry principles.

Introduction

This compound, with the CAS number 104451-99-2, is a halogenated and methylated aromatic aldehyde. Its structure suggests its potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of chloro, fluoro, and methyl groups on the benzaldehyde scaffold offers multiple points for chemical modification, influencing the molecule's reactivity and the properties of its derivatives.

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical supplier databases and curated chemical information websites.

| Property | Value |

| CAS Number | 104451-99-2 |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

| Melting Point | 30-33 °C (literature) |

| Boiling Point | 225.1 ± 35.0 °C (Predicted) |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 230 °F (Predicted) |

Discovery and History

Hypothetical Synthetic Pathways

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, several logical synthetic routes can be proposed based on standard organic synthesis methodologies.

Method 1: Oxidation of 2-Chloro-6-fluoro-3-methyltoluene

A common and direct method for the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl-substituted arene. This pathway would involve the selective oxidation of the methyl group of 2-chloro-6-fluoro-3-methyltoluene.

Caption: Oxidation of 2-Chloro-6-fluoro-3-methyltoluene.

Experimental Protocol (Hypothetical):

-

Side-Chain Halogenation: 2-Chloro-6-fluoro-3-methyltoluene (1 equivalent) is dissolved in a suitable solvent like carbon tetrachloride. A radical initiator such as N-bromosuccinimide (NBS) or dibenzoyl peroxide is added, and the mixture is irradiated with UV light or heated to initiate the reaction. The reaction is monitored until the formation of the corresponding benzyl bromide or dibromide is complete.

-

Hydrolysis: The crude benzyl halide is then hydrolyzed to the aldehyde. This can be achieved by heating with an aqueous solution of a weak base, such as sodium carbonate, or by using methods like the Sommelet reaction.

-

Purification: The resulting this compound is then purified by a suitable method, such as distillation under reduced pressure or column chromatography.

Method 2: Formylation of 1-Chloro-3-fluoro-2-methylbenzene

Another plausible route is the direct introduction of a formyl group onto the 1-chloro-3-fluoro-2-methylbenzene ring. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent.

Caption: Formylation of 1-Chloro-3-fluoro-2-methylbenzene.

Experimental Protocol (Hypothetical - Ortho-lithiation):

-

Lithiation: 1-Chloro-3-fluoro-2-methylbenzene (1 equivalent) is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), is added dropwise. The directing effect of the fluorine and chlorine atoms would favor lithiation at the position between them.

-

Formylation: After stirring for a period to ensure complete lithiation, a formylating agent like N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise at -78 °C.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

Potential Applications in Drug Discovery

While no specific applications of this compound in drug discovery are documented, its structural features suggest potential utility as a building block for various biologically active molecules. The corresponding non-methylated compound, 2-chloro-6-fluorobenzaldehyde, is a known precursor in the synthesis of antibacterial agents. It is conceivable that this compound could be employed in the synthesis of novel compounds with potential activities as:

-

Enzyme inhibitors: The aldehyde group can react with nucleophilic residues in enzyme active sites.

-

Receptor antagonists or agonists: The substituted benzene ring can serve as a scaffold for molecules designed to interact with specific biological receptors.

-

Precursors to heterocyclic compounds: Aromatic aldehydes are common starting materials for the synthesis of a wide variety of heterocyclic ring systems, which are prevalent in many drug molecules.

Due to the lack of specific examples, a signaling pathway diagram cannot be provided.

Conclusion

This compound is a chemical entity with potential applications in synthetic chemistry, particularly in the development of new pharmaceutical and agrochemical compounds. However, there is a notable absence of detailed scientific literature on its discovery, history, and specific applications. The synthetic pathways outlined in this guide are based on established chemical principles and provide a logical framework for its preparation. Further research is required to fully elucidate the properties and potential uses of this compound. Researchers and drug development professionals are encouraged to explore its synthetic utility and biological activity.

A Theoretical and Spectroscopic Deep Dive into 2-Chloro-6-fluoro-3-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-6-fluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of three distinct substituents on the benzene ring—a chloro group, a fluoro group, and a methyl group, in addition to the formyl functionality—creates a unique electronic and steric environment. This guide provides a comprehensive overview of the theoretical and spectroscopic characteristics of this molecule, offering insights into its structure, reactivity, and vibrational properties. While direct theoretical studies on this specific molecule are not extensively available in the public domain, this guide leverages data from closely related analogs and established computational chemistry protocols to provide a robust analytical framework.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, application in synthesis, and for the design of analytical procedures.

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molar Mass | 172.58 g/mol |

| Melting Point | 30-33 °C |

| Boiling Point | 225.1 ± 35.0 °C (Predicted) |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 230 °F |

(Data sourced from publicly available chemical databases)[1][2]

Theoretical Studies: A Methodological Framework

Due to the limited availability of direct theoretical studies for this compound, we present a standard and robust computational protocol based on Density Functional Theory (DFT), which is widely applied to molecules of this class.[3] This methodology allows for the elucidation of molecular structure, electronic properties, and vibrational spectra.

Computational Protocol

A typical computational workflow for the theoretical analysis of this compound is outlined below. This process begins with the initial molecular structure, proceeds through geometric optimization and vibrational frequency calculations, and culminates in the analysis of electronic properties.

Caption: A typical workflow for DFT-based theoretical studies.

Detailed Methodologies:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP functional combined with a 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[3] These calculated frequencies can be compared with experimental FT-IR and Raman spectra for validation and to aid in the assignment of vibrational modes.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectra of substituted benzaldehydes are complex but provide a unique fingerprint of the molecule. For the closely related 2-chloro-6-fluorobenzaldehyde, detailed FT-IR and Raman spectral analyses have been conducted, providing a basis for understanding the vibrational modes of the methylated analog.[4][5]

Experimental Protocol (FT-IR):

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a Fourier-transform infrared spectrometer.

Experimental Protocol (FT-Raman):

-

Sample Preparation: The solid sample is used directly.

-

Data Acquisition: The FT-Raman spectrum is recorded using a spectrometer with a laser excitation source (e.g., Nd:YAG laser at 1064 nm). The spectrum is collected in a similar range to the FT-IR spectrum.

A summary of expected characteristic vibrational frequencies based on known data for similar molecules is presented in Table 2.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aldehyde C-H Stretch | 2900 - 2800 |

| C=O Stretch (Aldehyde) | 1710 - 1680 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The chemical shifts of the protons and carbon atoms are influenced by the electronic effects of the chloro, fluoro, methyl, and formyl groups.

Experimental Protocol (NMR):

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

The expected proton and carbon environments are illustrated in the molecular structure diagram below.

Caption: Molecular structure of this compound.

Reactivity and Electronic Structure

The electronic nature of this compound is dictated by the interplay of the electron-withdrawing effects of the chloro, fluoro, and formyl groups, and the electron-donating effect of the methyl group.

Signaling Pathway of Electronic Effects

The substituents on the aromatic ring influence its reactivity, particularly towards electrophilic and nucleophilic aromatic substitution, as well as the reactivity of the aldehyde group.

References

An In-depth Technical Guide to the Electrophilicity of the 2-Chloro-6-fluoro-3-methylbenzaldehyde Carbonyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl group in 2-Chloro-6-fluoro-3-methylbenzaldehyde. This compound is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two ortho-halogen substituents, chlorine and fluorine, significantly influences the electronic properties of the benzaldehyde ring, thereby modulating the reactivity of the carbonyl group. This guide will delve into the theoretical underpinnings of its electrophilicity, supported by comparative reactivity data, detailed experimental protocols for key transformations, and relevant spectroscopic information. Furthermore, it will explore the application of this versatile building block in the synthesis of bioactive compounds and the associated biological signaling pathways.

Introduction: The Impact of Substitution on Carbonyl Electrophilicity

The reactivity of the carbonyl group in benzaldehyde derivatives is intricately linked to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, while electron-donating groups (EDGs) have the opposite effect. This is primarily due to the inductive effect, where electronegative atoms pull electron density away from the aromatic ring and, consequently, from the aldehyde group.[1] This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

In the case of this compound, the two halogen atoms in the ortho positions act as strong EWGs, significantly increasing the electrophilicity of the carbonyl group. The chlorine and fluorine atoms exert a powerful electron-withdrawing inductive effect. Conversely, the methyl group at the 3-position is a weak electron-donating group, which slightly counteracts the effect of the halogens. However, the combined inductive effect of the two ortho-halogens is expected to be the dominant factor, rendering the carbonyl carbon of this compound highly electrophilic and, therefore, highly reactive towards nucleophiles.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClFO | [2] |

| Molar Mass | 172.58 g/mol | [2] |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 30-33 °C | [2] |

| Boiling Point | 225.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups.

| Frequency (cm⁻¹) | Assignment |

| ~1700 | C=O stretch (carbonyl group) |

| ~2850, ~2750 | C-H stretch (aldehydic proton) |

| ~1600-1450 | C=C stretch (aromatic ring) |

| ~1200-1000 | C-F stretch |

| ~800-600 | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The chemical shifts will be influenced by the electron-withdrawing halogens and the electron-donating methyl group.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.4 | s | Aldehydic proton (-CHO) |

| ~7.5-7.8 | m | Aromatic protons |

| ~2.3 | s | Methyl protons (-CH₃) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~186 | Carbonyl carbon (C=O) |

| ~160 (d) | Aromatic carbon attached to Fluorine |

| ~135 (s) | Aromatic carbon attached to Chlorine |

| ~115-140 | Other aromatic carbons |

| ~15 | Methyl carbon (-CH₃) |

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Predicted Fragmentation Pattern

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 172/174 | [M]⁺˙ | - |

| 171/173 | [M-H]⁺ | H |

| 143/145 | [M-CHO]⁺ | CHO |

| 144/146 | [M-CO]⁺˙ | CO |

Comparative Reactivity Data

While specific kinetic data for this compound is not available in the literature, the reactivity of the closely related 2-Chloro-6-fluorobenzaldehyde provides a strong basis for comparison. The electron-donating effect of the 3-methyl group is expected to slightly decrease the reaction rates compared to the analog without the methyl group, but the overall high reactivity due to the ortho-halogens will be maintained.

The following table summarizes the comparative reactivity of various substituted benzaldehydes in the Knoevenagel condensation with malononitrile, a reaction highly sensitive to the electrophilicity of the aldehyde.

| Benzaldehyde Derivative | Substituents | Reaction Time (min) | Yield (%) |

| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | 120 | 85 |

| Benzaldehyde | - | 90 | 88 |

| 4-Chlorobenzaldehyde | 4-Cl (EWG) | 45 | 92 |

| 2-Chloro-6-fluorobenzaldehyde | 2-Cl, 6-F (EWGs) | 15 | 95 |

| 4-Nitrobenzaldehyde | 4-NO₂ (strong EWG) | 10 | 96 |

Data adapted from comparative studies on substituted benzaldehydes.

As the data indicates, benzaldehydes with electron-withdrawing groups exhibit significantly higher reactivity, leading to shorter reaction times and higher yields. 2-Chloro-6-fluorobenzaldehyde shows reactivity comparable to the highly activated 4-nitrobenzaldehyde, underscoring the potent activating effect of the two ortho-halogen substituents.

Experimental Protocols

The high electrophilicity of the carbonyl group in this compound makes it a versatile substrate for a variety of nucleophilic addition and condensation reactions. The following are detailed protocols for key transformations, adapted from procedures for the closely related 2-Chloro-6-fluorobenzaldehyde. Researchers should consider these as a starting point for optimization.

Knoevenagel Condensation with Malononitrile

This reaction is a classic example of a base-catalyzed condensation that is highly dependent on the aldehyde's electrophilicity.

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product will likely precipitate. Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove unreacted starting materials.

-

Dry the purified product under vacuum.

Grignard Reaction with Methylmagnesium Bromide

The Grignard reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of a secondary alcohol.

Materials:

-

This compound

-

Magnesium turnings

-

Methyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Prepare a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether or THF and add a small portion to the magnesium to initiate the reaction. Once initiated, add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30 minutes.

-

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Applications in the Synthesis of Bioactive Molecules and Associated Signaling Pathways

This compound and its close analogs are valuable precursors for the synthesis of a range of biologically active compounds. The unique substitution pattern can impart favorable properties to the final molecules, such as enhanced metabolic stability and binding affinity.

Synthesis of Anthranilic Diamide Insecticides (e.g., Chlorantraniliprole)

2-Chloro-6-fluorobenzaldehyde is a key starting material for the synthesis of the insecticide chlorantraniliprole.[3] The synthesis involves a multi-step process where the aldehyde is converted into a key anthranilamide intermediate.

Signaling Pathway: Ryanodine Receptor Activation

Chlorantraniliprole acts as a potent activator of insect ryanodine receptors, which are intracellular calcium channels.[3] This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells, causing muscle contraction, paralysis, and ultimately the death of the insect pest.

Synthesis of Isoxazolyl Penicillins (e.g., Flucloxacillin)

2-Chloro-6-fluorobenzaldehyde is a precursor in the synthesis of semi-synthetic, penicillinase-resistant antibiotics like flucloxacillin.[4] The synthesis involves converting the aldehyde into a substituted isoxazole ring, which is then coupled to 6-aminopenicillanic acid.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Flucloxacillin, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall. It does so by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4] This disruption of cell wall integrity leads to bacterial cell lysis and death.

Conclusion

The carbonyl group of this compound is highly electrophilic due to the strong inductive electron-withdrawing effects of the ortho-chloro and -fluoro substituents. This inherent reactivity makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with applications in the pharmaceutical and agrochemical industries. While the 3-methyl group is expected to slightly attenuate this reactivity compared to its non-methylated counterpart, the overall electrophilic character remains pronounced. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this important chemical intermediate in their synthetic endeavors. The exploration of its role in the synthesis of bioactive compounds highlights its significance in the development of new therapeutic agents and crop protection solutions.

References

electronic effects of substituents in 2-Chloro-6-fluoro-3-methylbenzaldehyde

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Chloro-6-fluoro-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polysubstituted aromatic aldehyde with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The reactivity and physicochemical properties of this molecule are intricately governed by the electronic effects of its three substituents: a chloro group and a fluoro group in the ortho positions relative to the aldehyde, and a methyl group in the meta position. Understanding the interplay of these electronic effects—inductive and resonance—is paramount for predicting the molecule's behavior in chemical reactions, its spectroscopic signature, and its potential interactions with biological targets. This guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in their work.

Theoretical Framework of Electronic Effects

The electronic character of the benzene ring in this compound is modulated by the cumulative influence of the chloro, fluoro, methyl, and aldehyde groups. These effects are primarily categorized as inductive and resonance effects.

-

Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms.

-

Chloro (-Cl) and Fluoro (-F) groups: Both are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring.[1]

-

Methyl (-CH₃) group: This is an electron-donating group through induction (+I).[2]

-

Aldehyde (-CHO) group: The carbonyl group is strongly electron-withdrawing through induction.

-

-

Resonance Effect (+R/-R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring.

-

Chloro (-Cl) and Fluoro (-F) groups: As halogens, they possess lone pairs of electrons that can be donated to the aromatic ring, resulting in a positive resonance effect (+R).[1] However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.[1][3] The poor overlap between the 3p orbital of chlorine and the 2p orbital of fluorine with the aromatic π-system weakens this resonance donation.[1]

-

Methyl (-CH₃) group: The methyl group can participate in hyperconjugation, a type of resonance effect, which is electron-donating.

-

Aldehyde (-CHO) group: This group is electron-withdrawing through resonance (-R), delocalizing the π electrons of the ring onto the carbonyl oxygen.

-

Combined Effect: In this compound, the two ortho halogens (Cl and F) strongly deactivate the ring towards electrophilic substitution and increase the electrophilicity of the carbonyl carbon due to their potent -I effects. The meta-positioned methyl group partially counteracts this deactivation with its +I effect. The overall electronic landscape of the aromatic ring is therefore electron-deficient, which is a key determinant of its reactivity, particularly making the carbonyl carbon more susceptible to nucleophilic attack.[1][4]

Quantitative Analysis of Substituent Effects

The Hammett and Taft equations provide a quantitative framework for correlating the electronic and steric effects of substituents with reaction rates and equilibria.[5][6]

-

The Hammett Equation: log(k/k₀) = σρ or log(K/K₀) = σρ

-